molecular formula C10H19NO2 B6213098 (2R)-2-cyclohexyl-2-(dimethylamino)acetic acid CAS No. 2728727-59-9

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid

Cat. No.: B6213098
CAS No.: 2728727-59-9
M. Wt: 185.26 g/mol
InChI Key: JUSDIQNZNWSGSK-SECBINFHSA-N
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Description

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid is an organic compound that features a cyclohexyl group, a dimethylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-cyclohexyl-2-(dimethylamino)acetic acid typically involves the reaction of cyclohexylmagnesium bromide with dimethylaminoacetonitrile, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexyl alcohols or amines.

Scientific Research Applications

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexyl-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-cyclohexyl-2-(dimethylamino)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    (2R)-2-cyclohexyl-2-(dimethylamino)butanoic acid: Contains a butanoic acid moiety, offering different chemical and biological properties.

Uniqueness

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclohexyl group and a dimethylamino group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-cyclohexyl-2-(dimethylamino)acetic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Dimethylamine", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexanone using bromine in the presence of sodium hydroxide to yield 2-bromocyclohexanone.", "Step 2: Reduction of 2-bromocyclohexanone using sodium borohydride to yield 2-cyclohexanol.", "Step 3: Protection of the hydroxyl group in 2-cyclohexanol using dimethylamine and hydrochloric acid to yield 2-cyclohexyl-N,N-dimethylaminoethyl alcohol.", "Step 4: Oxidation of 2-cyclohexyl-N,N-dimethylaminoethyl alcohol using sodium chlorite to yield 2-cyclohexyl-N,N-dimethylaminoacetaldehyde.", "Step 5: Reduction of 2-cyclohexyl-N,N-dimethylaminoacetaldehyde using sodium cyanoborohydride to yield (2R)-2-cyclohexyl-2-(dimethylamino)ethanol.", "Step 6: Oxidation of (2R)-2-cyclohexyl-2-(dimethylamino)ethanol using sodium chlorite to yield (2R)-2-cyclohexyl-2-(dimethylamino)acetaldehyde.", "Step 7: Reduction of (2R)-2-cyclohexyl-2-(dimethylamino)acetaldehyde using sodium cyanoborohydride to yield (2R)-2-cyclohexyl-2-(dimethylamino)acetic acid.", "Step 8: Purification of the product using a combination of ethyl acetate, methanol, and water." ] }

CAS No.

2728727-59-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2R)-2-cyclohexyl-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H19NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

JUSDIQNZNWSGSK-SECBINFHSA-N

Isomeric SMILES

CN(C)[C@H](C1CCCCC1)C(=O)O

Canonical SMILES

CN(C)C(C1CCCCC1)C(=O)O

Purity

95

Origin of Product

United States

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